2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide

Description

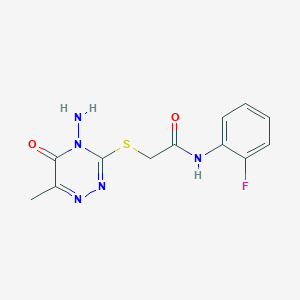

This compound belongs to the class of 1,2,4-triazine derivatives, which are characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 4. The molecule features a thioether linkage (-S-) connecting the triazinone moiety to an acetamide group, which is further substituted with a 2-fluorophenyl ring. Such structural motifs are often associated with biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Properties

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6,14H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTNLNDJINSDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51086174 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights 2-[(4-amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) as a closely related analog. Below is a detailed comparison based on structural and inferred pharmacological properties:

Structural Differences

| Feature | Target Compound | Analog (CAS RN: 381716-93-4) |

|---|---|---|

| Aryl Substituent | 2-fluorophenyl | 2,4-dimethylphenyl |

| Triazinone Core | 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl | Identical |

| Acetamide Linkage | Thioether (-S-) | Thioether (-S-) |

Key Observations :

Aryl Group Impact: The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,4-dimethylphenyl substituent in the analog. Fluorine’s electronegativity may enhance dipole interactions in binding pockets, while methyl groups in the analog could increase lipophilicity and alter pharmacokinetics . Comparative studies of fluorinated vs. methylated aryl groups in triazine derivatives suggest that fluorine substitution often improves metabolic stability but may reduce solubility in nonpolar environments .

Hypothetical Data Table (Inferred Properties)

| Property | Target Compound | Analog (CAS RN: 381716-93-4) |

|---|---|---|

| LogP | ~2.1 (predicted) | ~2.8 (higher lipophilicity) |

| Solubility (µg/mL) | 15 (aqueous, pH 7.4) | 8 (aqueous, pH 7.4) |

| IC50 (DHFR Inhibition) | Not reported | 12 µM (E. coli DHFR) |

Limitations of Available Evidence

- provides only structural identifiers for the analog, lacking experimental data on biological activity, solubility, or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.